
GW0742
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Applications
GW0742 has shown promise as a therapeutic agent in cancer treatment, particularly in ovarian cancer. A study demonstrated that this compound acts as a thyroid hormone receptor antagonist, reducing the viability and metabolic activity of granulosa cell tumors. The compound was found to decrease the ATP production rate from mitochondrial respiration and glycolysis in treated cells, indicating its potential as an adjuvant therapy for tumors expressing thyroid hormone receptors .
Case Study: Ovarian Granulosa Cell Tumors
- Objective : Evaluate the effects of this compound on granulosa cell tumors.
- Methodology : Treatment of non-luteinized ovarian granulosa cells with varying concentrations of this compound.
- Findings :
- Significant reduction in cell viability at concentrations of 25–100 µM.
- Upregulation of TRβ expression in granulosa cells.
- Decreased ATP production rates in KGN cells.
Metabolic Disorders
This compound has been investigated for its role in improving glucose homeostasis and insulin sensitivity in diabetic models. Research indicates that this compound enhances insulin sensitivity and reduces hyperglycemia in type 1 diabetic rats by modulating key metabolic pathways.
Case Study: Diabetes Management
- Objective : Assess the effects of this compound on glucose metabolism in diabetic rats.
- Methodology : Administer this compound to diabetic rats and evaluate glucose homeostasis using hyperinsulinemic-euglycemic clamps.
- Findings :
Cardiovascular Applications
This compound has been linked to cardiovascular health through its effects on gene expression related to heart function. In models of right heart hypertrophy, this compound treatment resulted in significant alterations in gene expression associated with cardiovascular diseases.
Case Study: Right Heart Hypertrophy
- Objective : Investigate the impact of this compound on gene expression in hypertrophied hearts.
- Methodology : Administer this compound to mice with induced right heart hypertrophy via pulmonary artery banding.
- Findings :
Regenerative Medicine
This compound has also been studied for its effects on mesenchymal stem cells (MSCs) and their chondrogenic potential. Research suggests that this compound enhances chondrogenesis, making it a candidate for applications in tissue engineering and regenerative therapies.
Case Study: Chondrogenesis Enhancement
- Objective : Evaluate the effects of this compound on MSC-derived cartilage formation.
- Methodology : Treat human bone marrow-derived MSCs with this compound and assess chondrogenic markers.
- Findings :
Summary Table of Applications
Mécanisme D'action
Target of Action
GW0742, also known as GW-0742 or GW610742, is a potent and highly selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor protein that functions as a transcription factor regulating the expression of genes . It plays a crucial role in physiological functions such as cellular differentiation, development, metabolism , fatty acid oxidation, energy metabolism, and inflammation .
Mode of Action
this compound works by binding to PPARδ, activating it to perform its functions more effectively . This activation enhances the expression of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid utilization . The beauty of this compound lies in its selectivity for PPARδ, allowing it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .
Biochemical Pathways
The principal signaling pathways involved in the action of this compound are the mitogen-activated protein kinases (MAPKs) and PI3K/Akt cascades . This compound attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is mediated by the modulation of phosphatase activity, specifically the prevention of the oxidation and inactivation of PTEN .
Result of Action
this compound has shown promising potential in improving various health conditions. Its ability to modulate genes involved in metabolism has significant implications for treating metabolic disorders . Research has shown its potential in addressing conditions like obesity and diabetes . As a PPARδ agonist, it has demonstrated potential in managing cardiovascular diseases by affecting lipid metabolism and reducing inflammation . There is also increasing interest in the role of this compound in neurodegenerative diseases, with research exploring its potential in conditions like Alzheimer’s and Parkinson’s .
Action Environment
The action of this compound is influenced by the internal environment of the body. For instance, in a rat model of hypoxia-induced pulmonary hypertension, this compound was shown to induce vasorelaxation in systemic and pulmonary vessels . .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du GW0742 implique plusieurs étapes, commençant par la préparation de la structure principale, qui comprend un cycle thiazole. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole est synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction de substituants : Divers substituants, tels que des groupes fluor et trifluorométhyle, sont introduits sur le cycle aromatique par des réactions de substitution électrophile aromatique.
Réactions de couplage : Le cycle thiazole est ensuite couplé à d'autres cycles aromatiques par des réactions de couplage croisé, telles que le couplage de Suzuki ou de Stille, pour former la structure finale du this compound.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de techniques de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le GW0742 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Des réactions de réduction peuvent se produire au niveau des cycles aromatiques, conduisant à la formation de dérivés réduits.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés réduits et les composés aromatiques substitués .
Applications de la recherche scientifique
Le this compound a suscité un intérêt considérable dans divers domaines scientifiques en raison de son activation sélective du récepteur activé par les proliférateurs de peroxysomes delta. Parmi ses principales applications, on peut citer :
Régulation métabolique et homéostasie énergétique : Le this compound a montré un potentiel de modulation des gènes impliqués dans le métabolisme, ce qui en fait un candidat prometteur pour le traitement des troubles métaboliques tels que l'obésité et le diabète.
Effets anti-inflammatoires : Le this compound a démontré des propriétés anti-inflammatoires, ce qui le rend utile dans la recherche sur les maladies inflammatoires.
Fonction cardiovasculaire : Le this compound a été étudié pour son potentiel de gestion des maladies cardiovasculaires en affectant le métabolisme lipidique et en réduisant l'inflammation.
Propriétés neuroprotectrices : La recherche explore le potentiel du this compound dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson.
Mécanisme d'action
Le this compound exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes delta, une protéine réceptrice nucléaire qui fonctionne comme un facteur de transcription régulant l'expression des gènes. Cette activation conduit à :
Régulation du métabolisme énergétique : Le this compound améliore l'expression des gènes impliqués dans la biogenèse mitochondriale, le métabolisme oxydatif et l'utilisation des acides gras.
Réduction de l'inflammation : Le this compound module les voies de signalisation associées à l'inflammation, conduisant à une production réduite de cytokines pro-inflammatoires.
Effets cardiovasculaires : Le this compound affecte le métabolisme lipidique et réduit l'inflammation, contribuant à une amélioration de la fonction cardiovasculaire.
Comparaison Avec Des Composés Similaires
Le GW0742 est souvent comparé à d'autres agonistes du récepteur activé par les proliférateurs de peroxysomes, tels que :
GW501516 (Cardarine) : Le this compound et le GW501516 sont tous deux des agonistes sélectifs du récepteur activé par les proliférateurs de peroxysomes delta.
Pioglitazone : La pioglitazone est un agoniste du récepteur activé par les proliférateurs de peroxysomes gamma, qui est principalement utilisé pour ses effets antidiabétiques.
Conclusion
Le this compound est un agoniste puissant et sélectif du récepteur activé par les proliférateurs de peroxysomes delta avec un potentiel important dans diverses applications de la recherche scientifique. Son mécanisme d'action unique et sa forte sélectivité en font un candidat prometteur pour des recherches plus approfondies dans les domaines des troubles métaboliques, des maladies cardiovasculaires, de l'inflammation et des maladies neurodégénératives.
Activité Biologique
GW0742 is a selective agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This compound has garnered attention for its diverse biological activities, particularly in cardiovascular health, metabolic regulation, and inflammatory responses. Research indicates that this compound can modulate various cellular processes, including vasodilation, chondrogenesis, and neuroinflammation.
Cardiovascular Effects
This compound has been shown to induce vasorelaxation in systemic and pulmonary vessels. In studies involving rat models of pulmonary hypertension, daily administration of this compound significantly reduced right heart hypertrophy and right ventricular systolic pressure. The mechanism underlying this effect appears to be independent of the PPARβ/δ receptor or prostacyclin receptors, instead involving the inhibition of RhoA activity .
Table 1: Cardiovascular Effects of this compound
Chondrogenesis Enhancement
This compound has demonstrated a significant ability to enhance chondrogenesis in mesenchymal stem cells (MSCs). In vitro studies showed that this compound increased the expression of type II collagen and glycosaminoglycan (GAG) in MSC-derived pellets. This suggests its potential utility in cartilage repair and regeneration .
Table 2: Chondrogenic Effects of this compound
Study Reference | Model | Concentration | Key Findings |
---|---|---|---|
Human bone marrow-derived MSCs | 1-2 µg/mL | Increased chondrogenic markers and improved repair quality in vivo |
Neuroinflammatory Response
In a rat model of hypoxia-ischemia, this compound was found to significantly reduce the activation of pro-inflammatory microglia. This effect was associated with decreased expression of inflammatory markers such as TXNIP and NLRP3, suggesting a potential role for this compound in neuroprotection .
Table 3: Neuroinflammatory Effects of this compound
Study Reference | Model | Treatment Duration | Key Findings |
---|---|---|---|
Rat model of hypoxia-ischemia | 7 days | Reduced microglial activation and inflammatory cytokine expression |
Case Study: Pulmonary Function Improvement
A study demonstrated that pulmonary administration of this compound improved respiratory function in emphysema model mice. This finding highlights the potential therapeutic applications of this compound in respiratory diseases .
Research Findings on Endothelial Metabolism
This compound was shown to induce a context-dependent metabolic response in human umbilical vein endothelial cells (HUVEC). The compound enhanced fatty acid oxidation (FAO) while maintaining glycolysis during tubulogenesis, indicating its role in endothelial cell behavior and tissue maintenance .
Table 4: Metabolic Effects on Endothelial Cells
Propriétés
IUPAC Name |
2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVNEWGKWRGSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040760 | |
Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317318-84-6 | |
Record name | 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317318-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW0742 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-0742 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.